Arteanoflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

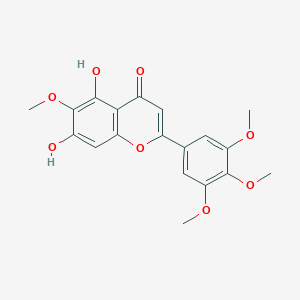

5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-14-5-9(6-15(24-2)19(14)26-4)12-7-10(20)16-13(27-12)8-11(21)18(25-3)17(16)22/h5-8,21-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHESTCBHMHKZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Flavonoid Arteanoflavone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteanoflavone is a polymethoxylated flavonoid that has been identified from plant sources. As a member of the flavonoid class of secondary metabolites, it is of interest to researchers for its potential biological activities, which are often associated with this group of compounds, including antioxidant, anti-inflammatory, and other therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an illustrative representation of its biosynthetic origin.

Natural Sources of this compound

This compound has been identified as a natural constituent of the aerial parts of Artemisia hispanica, a plant belonging to the Asteraceae family.[1] While this is the most definitively cited source, it is plausible that this compound may also be present in other species of the genus Artemisia, which are known for their rich and diverse flavonoid content.

Quantitative Data

Currently, there is a lack of specific quantitative data in the available literature regarding the yield of this compound from Artemisia hispanica. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, time of harvest, and the specific chemotype of the plant. Further research is required to establish a reliable quantitative measure of this compound in its natural sources.

Experimental Protocols: Isolation of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in readily available literature, a general methodology can be constructed based on established techniques for the separation of flavonoids from Artemisia species. The following protocol is a composite of standard phytochemical procedures.

1. Plant Material Collection and Preparation:

-

The aerial parts (leaves and stems) of Artemisia hispanica are collected and air-dried in a well-ventilated area, protected from direct sunlight, to preserve the chemical integrity of the constituents.

-

The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

Maceration: The powdered plant material is soaked in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (typically 24-72 hours) with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a solvent like methanol or a mixture of dichloromethane and acetone.

-

Solvent Evaporation: The resulting crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.

3. Fractionation and Purification:

-

Solvent-Solvent Partitioning: The crude extract can be suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of flavonoids.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with a suitable solvent system to isolate pure this compound.

4. Crystallization:

-

The purified this compound fraction is dissolved in a minimal amount of a suitable solvent and allowed to stand for crystallization. The resulting crystals are then washed with a cold solvent to remove impurities.

5. Structure Elucidation:

-

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

-

Visualizing the Workflow and Biosynthesis

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for the isolation of this compound.

Caption: A simplified representation of the flavonoid biosynthetic pathway.

Conclusion

This compound represents a potentially valuable natural product for further scientific investigation. While its primary known source is Artemisia hispanica, a systematic approach to its isolation and characterization is crucial for enabling detailed studies into its biological activities and potential therapeutic applications. The methodologies and pathways outlined in this guide provide a foundational framework for researchers to build upon in their exploration of this and other related flavonoids. Further research is warranted to quantify its presence in various Artemisia species and to develop optimized and scalable purification protocols.

References

An In-depth Technical Guide to Arteanoflavone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteanoflavone, a flavonoid compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its biological activities and associated signaling pathways. Detailed experimental methodologies are presented to facilitate further research and development.

Physicochemical Properties

This compound is a yellow powder with the molecular formula C19H18O8 and a molecular weight of approximately 374.35 g/mol . While a precise melting point has not been definitively reported in publicly available literature, its solubility has been qualitatively described in various organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C19H18O8 | N/A |

| Molecular Weight | 374.35 g/mol | N/A |

| Appearance | Yellow powder | N/A |

| IUPAC Name | 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | N/A |

| Melting Point | Not definitively reported | N/A |

Spectral Data

Detailed experimental spectral data for this compound, including specific peak assignments for NMR, a definitive fragmentation pattern for mass spectrometry, precise absorption maxima for UV-Vis, and characteristic peaks for IR spectroscopy, are not extensively available in the current body of scientific literature. The following sections provide general characteristics expected for a flavonoid of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a compound with the proposed structure of this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the flavonoid backbone and its substituents. Researchers can refer to established databases and literature on similar flavonoid structures for predicted chemical shifts.[1][2][3][4][5]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern under techniques like ESI-MS/MS would likely involve characteristic losses of small molecules such as CO, H₂O, and methyl groups, as well as retro-Diels-Alder (rDA) fragmentation of the C-ring, which is typical for flavonoids.[6][7][8][9][10][11][12][13]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol is anticipated to display two major absorption bands, which are characteristic of the flavone skeleton.[14][15][16][17][18][19][20][21][22][23] Band I, typically in the range of 300-400 nm, is associated with the B-ring cinnamoyl system, while Band II, usually between 240-280 nm, corresponds to the A-ring benzoyl system.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These would include O-H stretching vibrations from the hydroxyl groups, C=O stretching from the ketone group on the C-ring, C-O stretching from the ether linkages, and C=C stretching from the aromatic rings.[18][24][25][26][27][28][29]

Biological Activity and Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways, suggesting its potential as a therapeutic agent. Specifically, it has been observed to affect the phosphorylation of proteins within the PI3K/Akt and MAPK signaling cascades.[30]

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK pathways are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and inflammation. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. This compound has been demonstrated to decrease the phosphorylation of PI3K and Akt, as well as the MAPK proteins p38, ERK, and JNK, in stimulated platelets.[30] This inhibitory action suggests that this compound may exert anti-inflammatory and anti-proliferative effects.

Figure 1: this compound's inhibitory effect on PI3K/Akt and MAPK pathways.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Isolation and Purification of this compound from Artemisia Species

This protocol outlines a general procedure for the extraction and purification of flavonoids from Artemisia species, which can be optimized for this compound.

Figure 2: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered aerial parts of the Artemisia plant are macerated with methanol at room temperature.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their polarity. The flavonoid-rich ethyl acetate fraction is collected.

-

Chromatography: The ethyl acetate fraction is further purified using column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[2][10][31][32]

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. Cell viability is calculated relative to untreated control cells.[3][7][13][14][31]

Western Blot Analysis of PI3K/Akt Signaling

This protocol details the investigation of this compound's effect on the PI3K/Akt signaling pathway.[30]

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound and/or a stimulant (e.g., a growth factor) for the desired time. Subsequently, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][8][32]

Figure 3: Workflow for Western blot analysis of PI3K/Akt signaling.

Conclusion

This compound presents as a promising flavonoid with potential therapeutic value, particularly through its modulation of the PI3K/Akt and MAPK signaling pathways. While foundational physicochemical data is available, a comprehensive understanding of its properties necessitates further detailed spectroscopic analysis. The experimental protocols provided herein offer a framework for researchers to further investigate the biological activities and mechanisms of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. file1.lookchem.com [file1.lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. quora.com [quora.com]

- 18. lctsbible.com [lctsbible.com]

- 19. ejournal.upi.edu [ejournal.upi.edu]

- 20. ijcmas.com [ijcmas.com]

- 21. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Anti-proliferative activity of Artemisia marschalliana on cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 29. pubcompare.ai [pubcompare.ai]

- 30. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

Preliminary Biological Activity Screening of Arteanoflavone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteanoflavone, a methoxyflavone identified from the Artemisia genus, represents a promising yet under-investigated natural compound in the landscape of drug discovery. While direct and extensive biological screening data for this compound remains limited, this technical guide synthesizes the current understanding of its potential therapeutic activities by examining structurally analogous methoxyflavonoids isolated from Artemisia species. This document provides a comprehensive overview of the preliminary anticancer and anti-inflammatory activities of these related compounds, including quantitative data from various assays, detailed experimental protocols, and visualizations of relevant signaling pathways. The presented data suggests that this compound may possess significant pharmacological potential, warranting further dedicated investigation.

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites in plants, are renowned for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have demonstrated potent cytotoxic and anti-inflammatory effects.[2] this compound, with the chemical structure 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, is a methoxyflavone found in Artemisia species.[3][] Due to a scarcity of direct research on this compound, this guide will focus on the biological activities of structurally similar and well-studied methoxyflavonoids from the same genus, namely eupatilin and jaceosidin, to extrapolate the potential therapeutic profile of this compound.

Chemical Structure of this compound

The chemical structure of this compound is presented below. The presence of hydroxyl and multiple methoxy groups is anticipated to contribute to its biological activities.

-

IUPAC Name: 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[]

-

Molecular Formula: C₁₉H₁₈O₈[3]

-

Molecular Weight: 374.35 g/mol []

Data Presentation: Biological Activities of Structurally Related Methoxyflavonoids

The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of methoxyflavonoids structurally related to this compound, primarily focusing on compounds isolated from Artemisia species.

Table 1: Anticancer Activity of Methoxyflavonoids from Artemisia Species

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| 5,6-dihydroxy-7,3',4'-trimethoxyflavone | SW620 (colon) | In vivo tumor growth inhibition | 44.6% inhibition | [5] |

| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone | SW620 (colon) | In vivo tumor growth inhibition | 14.6% inhibition | [5] |

| Jaceosidin | MCF10A-ras (breast) | Apoptosis induction | Induces apoptosis | [6] |

| Eupatilin | MCF-10A (breast) | Anti-invasive activity | Inhibits TNF-α-induced invasion | [6] |

| 5,7-dihydroxy-3,6,4′-TMF | A2058 (melanoma) | Cytotoxicity | 3.92 | [2] |

| 5,7,5′-trihydroxy-3,6,3′,4′-TeMF | A2058 (melanoma) | Cytotoxicity | 8.18 | [2] |

Table 2: Anti-inflammatory Activity of Methoxyflavonoids from Artemisia Species

| Compound | Cell Line | Assay | Effect | IC₅₀ (µM) | Reference |

| Jaceosidin | RAW 264.7 (macrophage) | Cyclooxygenase-2 (COX-2) Inhibition | Inhibition of PGE₂ production | 2.8 | [7] |

| Spinacetin | RAW 264.7 (macrophage) | Nitric Oxide (NO) Production | Weak inhibition | - | [7] |

| Jaceosidin | RAW 264.7 (macrophage) | Nitric Oxide (NO) Production | Weak inhibition | - | [7] |

| Axillarin | RAW 264.7 (macrophage) | Prostaglandin E₂ (PGE₂) Production | Reduction | - | [7] |

| Penduletin | RAW 264.7 (macrophage) | Prostaglandin E₂ (PGE₂) Production | Reduction | - | [7] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or related flavonoids) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Reaction):

-

Collect 50-100 µL of the cell culture supernatant.

-

Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540-550 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for its biological activity screening.

Caption: A generalized workflow for the isolation and preliminary biological screening of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Putative inhibitory effect of this compound on the MAPK/ERK signaling pathway.

Discussion and Future Directions

The preliminary data from structurally related methoxyflavonoids strongly suggest that this compound holds promise as a bioactive compound with potential anticancer and anti-inflammatory properties. The presence of multiple hydroxyl and methoxy groups on its flavonoid backbone is a key structural feature often associated with such activities. The anticancer potential may be mediated through the induction of apoptosis and inhibition of cell proliferation, possibly via modulation of signaling pathways like MAPK/ERK.[6] The anti-inflammatory effects are likely attributable to the inhibition of pro-inflammatory mediators such as nitric oxide and prostaglandins, potentially through the suppression of the NF-κB signaling pathway.

Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Artemisia species to obtain sufficient quantities for comprehensive biological evaluation.

-

Direct Biological Screening: Systematic in vitro screening of this compound against a panel of cancer cell lines and in various anti-inflammatory assay models to determine its specific IC₅₀ values and therapeutic potential.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its biological effects, including the identification of its direct cellular targets and its impact on key signaling pathways.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the available data on structurally similar methoxyflavonoids from the Artemisia genus provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological properties of this promising natural product. The comprehensive data on related compounds, coupled with detailed experimental protocols and pathway visualizations, offers a roadmap for the systematic evaluation of this compound's anticancer and anti-inflammatory potential.

References

The Discovery and Scientific Journey of Arteanoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteanoflavone, a naturally occurring flavone, has been the subject of scientific inquiry since its initial discovery. This technical guide provides a comprehensive overview of the history and discovery of this compound, detailing its isolation, structural elucidation, and what is currently known about its biological activities. The document adheres to stringent data presentation and visualization standards to facilitate understanding and further research in the fields of natural product chemistry and drug development.

Discovery and Initial Isolation

This compound, chemically identified as 5,7-Dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one, was first isolated from the aerial parts of Artemisia hispanica[1]. The discovery was a result of a phytochemical investigation aimed at identifying the flavonoid constituents of this plant species.

Experimental Protocol: Isolation of this compound

The following protocol is based on the initial isolation procedure described in the scientific literature.

Plant Material:

-

Aerial parts of Artemisia hispanica were collected and air-dried.

Extraction:

-

The dried and powdered plant material was exhaustively extracted with ethanol at room temperature.

-

The resulting ethanol extract was concentrated under reduced pressure to yield a crude extract.

Fractionation and Purification:

-

The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction, which typically contains flavonoids, was subjected to column chromatography on silica gel.

-

Elution was carried out using a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fractions were monitored by thin-layer chromatography (TLC). Those containing the compound of interest were combined.

-

Final purification was achieved by preparative TLC or further column chromatography to yield pure this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

-

¹H-NMR (Proton NMR): Provides information on the number, environment, and coupling of protons in the molecule. Key signals would include those for the aromatic protons on the A and B rings, the methoxy group protons, and the hydroxyl group protons.

-

¹³C-NMR (Carbon-13 NMR): Determines the number and types of carbon atoms. The chemical shifts of the carbons in the chromone ring system and the substituted phenyl ring are characteristic.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals characteristic absorption bands for the flavone chromophore. The use of shift reagents can help to determine the position of hydroxyl groups.

-

Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations.

Biological Activity of this compound

The biological activities of many flavonoids have been extensively studied, revealing a wide range of pharmacological effects. However, specific quantitative data on the biological activity of this compound is limited in the currently available literature. General activities attributed to flavonoids include antioxidant, anti-inflammatory, and anticancer properties.

Quantitative Data Summary

A thorough search of scientific databases did not yield specific IC₅₀ or EC₅₀ values for this compound. The following table is presented as a template for when such data becomes available.

| Biological Target/Assay | Activity (IC₅₀/EC₅₀ in µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available |

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not yet been elucidated in published research. However, flavonoids are known to interact with various cellular signaling cascades. Potential pathways that could be investigated for this compound, based on the activities of structurally similar flavonoids, are depicted below.

Potential Signaling Pathways for Investigation

Caption: Potential signaling pathways for flavonoid intervention.

Experimental Workflow for Elucidating Mechanism of Action

Caption: A generalized workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound represents a natural product with potential for further pharmacological investigation. The foundational work on its discovery and structure has paved the way for future studies. Key areas for future research include:

-

Comprehensive Biological Screening: A broad screening of this compound against various biological targets is necessary to identify its primary pharmacological activities.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis of derivatives and QSAR studies could lead to the development of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are essential for its development as a drug candidate.

This technical guide serves as a repository of the current knowledge on this compound and a roadmap for its future exploration. As new data emerges, this document can be updated to reflect the evolving understanding of this intriguing natural compound.

References

Arteaflavanone's Potential as an Aldose Reductase Inhibitor: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data on the aldose reductase inhibitory activity of arteanoflavone is not publicly available. This guide will utilize data from flavonoid compounds isolated from the same source, Artemisia iwayomogi, to provide a representative technical overview of a flavonoid's potential as an aldose reductase inhibitor. The compounds, hispidulin and 6-methoxytricin, will be used as exemplary subjects.

Introduction

The enzyme aldose reductase (AR) is a critical component of the polyol pathway. Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation is a key pathogenic factor in the development of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the prevention and management of these complications.

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have been extensively investigated for their aldose reductase inhibitory potential. Arteaflavanone, a flavonoid isolated from Artemisia iwayomogi, has been identified as a significant inhibitor of aldose reductase. This technical guide provides a comprehensive overview of the potential of flavonoids, exemplified by compounds from Artemisia iwayomogi, as aldose reductase inhibitors, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Data on Aldose Reductase Inhibition

The inhibitory activity of flavonoids against aldose reductase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for hispidulin and 6-methoxytricin, flavonoids isolated from Artemisia iwayomogi, against rat lens aldose reductase.

| Compound | IC50 (µM) |

| Hispidulin | 1.28 ± 0.05 |

| 6-Methoxytricin | 0.95 ± 0.03 |

| Quercetin (Reference) | 0.86 ± 0.02 |

Experimental Protocols

The following sections detail the standard methodologies used to assess the aldose reductase inhibitory activity of compounds like this compound.

Preparation of Rat Lens Aldose Reductase

-

Tissue Homogenization: Lenses are dissected from the eyes of Sprague-Dawley rats and homogenized in a phosphate buffer (pH 6.2).

-

Centrifugation: The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: The resulting supernatant, which contains the crude aldose reductase enzyme, is carefully collected for use in the inhibition assay.

Aldose Reductase Inhibition Assay

The inhibitory activity is determined spectrophotometrically by measuring the decrease in NADPH absorption at 340 nm.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing sodium phosphate buffer (pH 6.2), NADPH, and the test compound (e.g., hispidulin, 6-methoxytricin) dissolved in a suitable solvent (e.g., DMSO).

-

Enzyme Addition: The reaction is initiated by the addition of the rat lens supernatant containing aldose reductase.

-

Substrate Addition: DL-glyceraldehyde is added as the substrate to start the enzymatic reaction.

-

Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored for a set period (e.g., 6 minutes) using a spectrophotometer.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Visualizations

Signaling Pathway

Caption: The Polyol Pathway in Hyperglycemia.

Experimental Workflow

Caption: Workflow for Aldose Reductase Inhibition Assay.

Logical Relationship

Caption: Inhibition of the Polyol Pathway by Arteaflavanone.

In Silico Docking Studies of Arteaflavone and its Analogs with Target Proteins: A Technical Guide

Disclaimer: The term "arteanoflavone" did not yield specific results in a comprehensive search of available scientific literature. It is possible that this is a novel compound with limited public data or a typographical error. This guide will proceed by focusing on a structurally similar and well-researched biflavonoid, amentoflavone, as a representative molecule to illustrate the principles and methodologies of in silico docking studies for this class of compounds. The techniques and data presented are broadly applicable to the study of other flavonoids and biflavonoids.

Introduction to In Silico Docking in Flavonoid Research

In the realm of computational chemistry and drug discovery, in silico molecular docking has emerged as a powerful and indispensable tool for predicting the binding affinity and interaction patterns between a small molecule (ligand), such as a flavonoid, and a macromolecular target, typically a protein.[1] This computational technique simulates the interaction between a ligand and a target protein at the molecular level, providing valuable insights into the binding mode and the stability of the resulting complex.[2][3] For flavonoids like amentoflavone, a biflavonoid with demonstrated therapeutic potential, in silico docking plays a crucial role in identifying and validating potential protein targets, elucidating mechanisms of action, and guiding the development of novel therapeutic agents.[4]

The primary objective of molecular docking is to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of their interaction, often expressed as a binding energy or docking score.[3] Lower binding energy values typically indicate a more stable and favorable interaction. These predictions are instrumental in the early stages of drug development, enabling the rapid screening of large compound libraries and the prioritization of candidates for further experimental validation.[1][5]

Target Proteins for Flavonoids in In Silico Studies

In silico docking studies have been employed to investigate the interaction of flavonoids with a wide array of protein targets implicated in various diseases. The selection of a target protein is a critical first step and is often guided by existing knowledge of the compound's biological activities or the desire to explore new therapeutic applications. For flavonoids, including amentoflavone, several key protein targets have been explored, as summarized in the table below.

| Target Protein | PDB ID | Therapeutic Area | Role of Target |

| Main Protease (Mpro) of SARS-CoV-2 | 6LU7 | Antiviral (COVID-19) | A key enzyme in the replication of the SARS-CoV-2 virus.[5] |

| Angiotensin-Converting Enzyme 2 (ACE2) | - | Antiviral (COVID-19) | The primary receptor for SARS-CoV-2 entry into human cells.[6] |

| RNA-dependent RNA polymerase (RdRp) | - | Antiviral (COVID-19) | An essential enzyme for viral RNA replication.[6] |

| NF-κB | - | Anti-inflammatory | A protein complex that controls the transcription of DNA, cytokine production, and cell survival. |

| Cruzain | - | Anti-parasitic (Chagas Disease) | A key enzyme in the life cycle of the parasite Trypanosoma cruzi.[4] |

| Acetylcholinesterase (AChE) | 4EY7 | Neurodegenerative Diseases (Alzheimer's) | An enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key strategy in Alzheimer's treatment.[7][8] |

| β-secretase (BACE-1) | - | Neurodegenerative Diseases (Alzheimer's) | An enzyme involved in the formation of amyloid-β plaques in Alzheimer's disease.[8] |

| Cyclooxygenase-2 (COX-2) | 1CX2 | Anti-inflammatory | An enzyme responsible for inflammation and pain.[9] |

| Aryl Hydrocarbon Receptor (AhR) | - | Cancer, Immunology | A transcription factor involved in cellular responses to environmental toxins and in the regulation of immune responses.[10][11] |

| D(4) Dopamine Receptor (DRD4) | - | Neurological Disorders | A G-protein coupled receptor involved in neuronal signaling.[12] |

Quantitative Data from In Silico Docking Studies

The output of in silico docking studies is primarily quantitative, providing a basis for comparing the binding affinities of different ligands to a target protein. The most common metric is the binding energy, typically expressed in kcal/mol. The following table summarizes representative binding energy data for amentoflavone and other flavonoids against various protein targets, as reported in the literature.

| Flavonoid | Target Protein | Binding Energy (kcal/mol) | Reference Compound/Activity |

| Amentoflavone | Main Protease (Mpro) of SARS-CoV-2 | -8.4 | - |

| Amentoflavone | Cruzain | Significant interaction observed | - |

| Epicatechin gallate | Acetylcholinesterase (AChE) | -10.42 | - |

| Sterubin | Acetylcholinesterase (AChE) | -10.16 | - |

| Fisetin | Acetylcholinesterase (AChE) | -10.11 | - |

| Biochanin-A | β-secretase (BACE-1) | -9.81 | - |

| Sterubin | β-secretase (BACE-1) | -8.96 | - |

| Epicatechin gallate | β-secretase (BACE-1) | -7.47 | - |

| M7 (a flavone) | 15-lipoxygenase | -7.5 | IC50 = 38.5 µM |

| M17 (a flavone) | Xanthine oxidase (XOD) | - | IC50 = 0.9 µM |

| M5 (a flavone) | α-amylase | - | IC50 = 1.2 µM |

| M13 (a flavone) | α-amylase | - | IC50 = 1.4 µM |

Experimental Protocols for In Silico Docking

A standardized workflow is typically followed for in silico molecular docking studies. The key steps are outlined below.

Preparation of the Target Protein

-

Retrieval of Protein Structure: The three-dimensional structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).[9] If an experimental structure is unavailable, homology modeling can be used to predict the structure based on a template with a similar amino acid sequence.[2]

-

Protein Preparation: The retrieved protein structure is "cleaned" to prepare it for docking. This involves removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.[9] Hydrogen atoms are then added to the protein structure.

Preparation of the Ligand

-

Ligand Structure Retrieval: The 2D or 3D structure of the ligand (e.g., amentoflavone) is obtained from a chemical database like PubChem.[8]

-

Ligand Optimization: The ligand's structure is optimized to its lowest energy conformation. This may involve generating different 3D conformations and ensuring the correct protonation state at a physiological pH.[2]

Molecular Docking Simulation

-

Grid Box Generation: A "grid box" is defined around the active site of the target protein. This grid box specifies the region where the docking software will attempt to place the ligand.

-

Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to evaluate the binding poses. The Lamarckian Genetic Algorithm is a commonly used algorithm in software like AutoDock.[8]

-

Scoring Function: A scoring function is employed to estimate the binding affinity for each generated pose. The result is typically a binding energy value (e.g., in kcal/mol).

Analysis of Docking Results

-

Binding Pose Analysis: The docking results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energies.

-

Interaction Analysis: The interactions between the ligand and the protein's active site residues are examined. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex.

-

Validation: The computational results should ideally be validated through experimental methods, such as in vitro binding assays, to confirm the predicted binding affinity and mode of interaction.[2]

Visualization of Workflows and Pathways

In Silico Docking Workflow

The following diagram illustrates the general workflow for an in silico molecular docking study.

References

- 1. researchgate.net [researchgate.net]

- 2. Guide to In Silico Docking Studies – Pharma.Tips [pharma.tips]

- 3. mdpi.com [mdpi.com]

- 4. Quantum computational investigations and molecular docking studies on amentoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico binding role of flavonoids as SARS-CoV-2 main protease (Mpro) inhibitors: A dataset of molecular docking simulation-based high-throughput virtual screening (HTVS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japer.in [japer.in]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Arteanoflavone from Artemisia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteanoflavone, a flavonoid found in various Artemisia species, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from Artemisia plant material, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established techniques for flavonoid isolation from the Artemisia genus.

Principle

The extraction and purification of this compound rely on the principles of solid-liquid extraction to isolate a crude flavonoid mixture from the plant matrix, followed by chromatographic techniques to separate and purify this compound from other co-extracted compounds. The choice of solvents and chromatographic phases is critical and is based on the polarity of this compound and the impurities to be removed.

Materials and Reagents

-

Plant Material: Dried and powdered aerial parts of Artemisia species known to contain this compound (e.g., Artemisia iwayomogi).

-

Solvents: Methanol, ethanol, hexane, ethyl acetate, chloroform, acetonitrile (analytical or HPLC grade).

-

Stationary Phases: Silica gel (60-120 mesh for column chromatography), Sephadex LH-20, TLC plates (silica gel 60 F254).

-

Reagents: Anhydrous sodium sulfate, vanillin-sulfuric acid reagent (for TLC visualization).

Equipment

-

Grinder or mill

-

Soxhlet extractor or large-scale maceration setup

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector

-

Thin-Layer Chromatography (TLC) developing tanks

-

UV lamp (254 nm and 366 nm)

-

High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

Experimental Protocols

Protocol 1: Extraction of Crude Flavonoid Mixture

This protocol describes a standard maceration technique for obtaining a crude extract enriched with flavonoids.

-

Preparation of Plant Material: Grind the dried aerial parts of the Artemisia plant to a coarse powder (20-40 mesh).

-

Defatting: (Optional but recommended) Macerate the powdered plant material with n-hexane (1:5 w/v) for 24 hours to remove non-polar compounds like fats and waxes. Filter and discard the hexane extract. Air-dry the plant residue.

-

Flavonoid Extraction: Macerate the defatted plant material with 80% methanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Protocol 2: Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the isolation of pure this compound from the crude extract.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Adsorb the crude methanolic extract onto a small amount of silica gel (1:2 w/w).

-

Prepare a silica gel column (60-120 mesh) packed in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions of 50-100 mL and monitor the composition of each fraction by TLC.

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Dissolve the this compound-rich fractions obtained from the silica gel column in a minimal amount of methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol at a slow flow rate.

-

This step helps to remove pigments and other high molecular weight impurities.

-

Monitor the eluate by TLC and collect the fractions containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

Further purify the fractions from the Sephadex column using a preparative HPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. The exact gradient will need to be optimized based on analytical HPLC runs.

-

Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 254 nm or 340 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the extraction and purification process.

Table 1: Extraction Yield from Artemisia spp.

| Extraction Method | Solvent System | Extraction Time (h) | Temperature (°C) | Crude Extract Yield (%) |

| Maceration | 80% Methanol | 72 | 25 | 12.5 |

| Soxhlet Extraction | 95% Ethanol | 24 | 78 | 15.2 |

| Ultrasound-Assisted | 70% Ethanol | 1 | 40 | 14.1 |

Table 2: Purification of this compound

| Purification Step | Stationary Phase | Mobile Phase System | This compound Purity (%) | Recovery Rate (%) |

| Silica Gel Column | Silica Gel (60-120 mesh) | Chloroform:Ethyl Acetate Gradient | ~40 | ~85 |

| Sephadex LH-20 | Sephadex LH-20 | 100% Methanol | ~75 | ~90 |

| Preparative HPLC | C18 Reverse-Phase | Acetonitrile:Water Gradient | >98 | ~70 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

Caption: Logic of the Multi-step Purification Protocol.

Total Synthesis of Arteanoflavone and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of arteanoflavone, a naturally occurring polymethoxyflavone, and its derivatives. This compound, with the chemical structure 5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one, has garnered interest for its potential biological activities, characteristic of the flavonoid class of compounds. This guide outlines a plausible and efficient synthetic route, detailed experimental procedures, and methods for the preparation of its derivatives, alongside a summary of relevant quantitative data.

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of this compound can be achieved through a convergent strategy, primarily involving the formation of a chalcone intermediate followed by its oxidative cyclization to the flavone core. The retrosynthetic analysis reveals two key starting materials: a polysubstituted acetophenone and a polysubstituted benzaldehyde.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves two primary steps:

-

Claisen-Schmidt Condensation: An aldol condensation between 2',4'-dihydroxy-5'-methoxyacetophenone and 3,4,5-trimethoxybenzaldehyde under basic conditions to yield the corresponding 2'-hydroxychalcone.

-

Oxidative Cyclization: The subsequent intramolecular cyclization and oxidation of the chalcone intermediate to form the flavone ring system of this compound. A common and effective method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction or the use of iodine in a suitable solvent like dimethyl sulfoxide (DMSO).

Experimental Protocols

Synthesis of the Chalcone Intermediate

This protocol details the base-catalyzed Claisen-Schmidt condensation to form the chalcone precursor.

Materials:

-

2',4'-Dihydroxy-5'-methoxyacetophenone

-

3,4,5-Trimethoxybenzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2',4'-dihydroxy-5'-methoxyacetophenone (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.1 eq) in ethanol.

-

To this stirred solution, add a 50% aqueous solution of potassium hydroxide (3.0 eq) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is approximately 2-3.

-

The precipitated solid is the desired chalcone. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water until the filtrate is neutral.

-

Dry the product under vacuum to obtain the crude chalcone, which can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Caption: Experimental workflow for chalcone synthesis.

Total Synthesis of this compound via Oxidative Cyclization

This protocol describes the conversion of the chalcone intermediate to this compound using iodine in DMSO.

Materials:

-

Chalcone intermediate from step 2.1

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Dissolve the chalcone intermediate (1.0 eq) in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine (0.1-0.3 eq) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized to explore structure-activity relationships. Common modifications include alkylation or acylation of the free hydroxyl groups at positions C-5 and C-7.

O-Alkylation of this compound

Materials:

-

Artenoflavone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard inert atmosphere glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Add the desired alkyl halide (2.2 eq) dropwise to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the O-alkylated derivative.

Quantitative Data

The following tables summarize typical yields for the synthesis of flavones and reported biological activities for this compound and related compounds.

Table 1: Reaction Yields for the Synthesis of Flavones via Chalcone Cyclization

| Step | Reaction | Typical Yield (%) | Reference |

| 1 | Claisen-Schmidt Condensation | 70-90 | [1] |

| 2 | Oxidative Cyclization (I₂/DMSO) | 60-85 | [1] |

Table 2: Biological Activity of this compound and Related Polymethoxyflavones

| Compound | Biological Activity | IC₅₀ (µM) | Cell Line/Assay | Reference |

| This compound | Aldose Reductase Inhibition | - | - | [] |

| This compound | Advanced Glycation End Products (AGEs) Formation Inhibition | - | - | [] |

| 5,6,7,3',4',5'-Hexamethoxyflavone | Anticancer | ~50 | Hs578T (Breast Cancer) | [3] |

| Nobiletin | Anticancer | ~40 | Hs578T (Breast Cancer) | [3] |

| Various Flavones | Anti-α-amylase | 1.2 - >100 | In vitro assay | [4] |

| Various Flavones | Anti-acetylcholinesterase | 10.2 - >100 | In vitro assay | [4] |

| Various Flavones | Anticancer | 4.6 - >100 | Various cell lines | [4] |

Signaling Pathways and Logical Relationships

Flavonoids are known to exert their biological effects through various signaling pathways. The diagram below illustrates a generalized pathway often implicated in the anticancer activity of polymethoxyflavones.

Caption: Generalized signaling pathways modulated by polymethoxyflavones.[3]

References

- 1. researchgate.net [researchgate.net]

- 3. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Arteanoflavone in Plant Extracts by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of arteanoflavone in plant extracts, particularly from species of the Artocarpus genus. This method is designed to be robust, accurate, and precise, making it suitable for quality control, phytochemical research, and the development of natural product-based pharmaceuticals. Detailed protocols for sample preparation, chromatographic separation, and method validation are presented, along with data presentation guidelines and visual representations of the experimental workflow and relevant biosynthetic pathways.

Introduction

This compound is a flavonoid compound that has been isolated from various plant species, including those of the Artocarpus genus. Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, known for a wide range of biological activities. The quantification of specific flavonoids like this compound is crucial for the standardization of herbal extracts, ensuring their quality, efficacy, and safety in medicinal applications.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used technique for the analysis of flavonoids due to its high sensitivity, selectivity, and accuracy.[1][2][3] This application note details a reversed-phase HPLC-UV method for the reliable quantification of this compound in complex plant matrices.

Experimental Protocols

Reagents and Materials

-

Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).

-

Reference Standard: this compound (purity ≥98%).

-

Plant Material: Dried and powdered plant tissue (e.g., leaves, bark, or heartwood of Artocarpus species).

-

Extraction Solvents: Methanol, ethanol, or ethyl acetate.

-

Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Given that flavonoids typically exhibit strong absorbance between 250 nm and 370 nm, a wavelength of 280 nm is recommended for the detection of this compound.

-

Injection Volume: 10 µL.

Table 1: Gradient Elution Program

| Time (min) | Solvent A (%) | Solvent B (%) |

| 0 | 90 | 10 |

| 20 | 50 | 50 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 31 | 90 | 10 |

| 40 | 90 | 10 |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL. These are used to construct a calibration curve.

Sample Preparation (Plant Extract)

-

Extraction: Accurately weigh 1.0 g of the dried, powdered plant material.

-

Add 20 mL of methanol to the plant material.

-

Perform extraction using ultrasonication for 30 minutes or Soxhlet extraction for 2 hours.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Sample Solution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4]

-

Linearity: The linearity of the method is assessed by plotting the peak area against the concentration of the standard solutions. A linear relationship should be observed, with a correlation coefficient (R²) of ≥ 0.999.

-

Precision: The precision of the method is determined by analyzing replicate injections of the same sample. The relative standard deviation (RSD) for both intra-day and inter-day precision should be less than 2%.

-

Accuracy: Accuracy is evaluated through a recovery study by spiking a known amount of this compound standard into a sample matrix. The recovery should be within the range of 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative results of this compound in different plant extracts are summarized in the tables below.

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | 0.9995 |

| Intra-day Precision (%RSD) | 1.2 |

| Inter-day Precision (%RSD) | 1.8 |

| Accuracy (Recovery %) | 99.5% |

| Limit of Detection (LOD) (µg/mL) | 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | 0.50 |

Table 3: Quantification of this compound in Various Artocarpus Extracts

| Plant Material | Extraction Solvent | This compound Concentration (mg/g of dry weight) |

| A. heterophyllus Heartwood | Methanol | 2.5 ± 0.1 |

| A. heterophyllus Leaf | Methanol | 0.8 ± 0.05 |

| A. altilis Bark | Ethyl Acetate | 1.2 ± 0.08 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: General biosynthetic pathway of flavonoids.

References

Application Note: High-Throughput Analysis of Arteanoflavone and its Metabolites using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of arteanoflavone and the identification of its potential metabolites in biological matrices. As a flavonoid, this compound is anticipated to undergo significant metabolism in vivo. While specific experimental data for this compound is not yet widely available, this document provides a comprehensive protocol based on established methodologies for structurally similar flavonoids, such as amentoflavone. The described methods are intended to serve as a detailed starting point for researchers and drug development professionals, and they will require optimization and validation for the specific analysis of this compound.

Introduction

This compound is a flavonoid compound with the chemical formula C₁₉H₁₈O₈ and a molecular weight of 374.35 g/mol .[1][] Flavonoids are a class of natural products known for their diverse pharmacological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new flavonoid candidates like this compound is crucial for their development as therapeutic agents. LC-MS/MS is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantification of drug compounds and the characterization of their metabolites in complex biological samples.[3]

This application note outlines a complete workflow, including sample preparation, chromatographic separation, and mass spectrometric detection for the analysis of this compound and its putative metabolites. The provided protocols are based on well-established methods for other flavonoids and are expected to be readily adaptable to this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol is designed for the extraction of this compound and its metabolites from plasma, a common matrix in pharmacokinetic studies.

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

SPE cartridges (e.g., C18, 100 mg)

-

SPE manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Thaw plasma samples on ice.

-

Spike 100 µL of plasma with 10 µL of IS solution.

-

Add 200 µL of 1% formic acid in water to the plasma sample and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute this compound, its metabolites, and the IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

In Vitro Metabolism Study: Incubation with Liver Microsomes

This protocol is to generate and identify potential phase I and phase II metabolites of this compound using liver microsomes.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (Solution A and B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade), ice-cold

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Add this compound to the mixture to a final concentration of, for example, 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding two volumes of ice-cold acetonitrile.

-

Vortex and then centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute as described in the SPE protocol for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of this compound and its metabolites. Optimization will be necessary.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[4]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (flavonoids can often be detected in both modes, but negative mode is common for phenolic compounds).[3][5]

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification of this compound and targeted metabolites. A full scan or precursor ion scan can be used for metabolite identification.

-

Ion Source Temperature: 150°C

-

Capillary Voltage: 2.0 kV

-

Desolvation Temperature: 650°C

-

Cone Gas Flow: 50 L/hr

-

MRM Transitions: These need to be determined by infusing a standard solution of this compound. A predicted precursor ion for this compound ([M-H]⁻) would be m/z 373.1. Product ions would be generated by fragmentation of this precursor.

Data Presentation

The following tables present hypothetical quantitative data for a validated this compound LC-MS/MS assay, based on typical performance characteristics for such methods.

Table 1: Calibration Curve for this compound in Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 101.2 |

| 50 | 0.592 | 99.8 |

| 100 | 1.189 | 100.5 |

| 500 | 5.981 | 99.1 |

| 1000 | 11.950 | 98.3 |

| Linear Range | 1 - 1000 ng/mL | |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy of the Method

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |

| Low QC | 3 | < 15 | 85-115 | < 15 | 85-115 |

| Mid QC | 75 | < 15 | 85-115 | < 15 | 85-115 |

| High QC | 750 | < 15 | 85-115 | < 15 | 85-115 |

Table 3: Potential Metabolites of this compound

Based on common metabolic pathways for flavonoids, the following metabolites of this compound (MW = 374.35) could be anticipated.

| Metabolite Type | Molecular Weight Change | Predicted [M-H]⁻ (m/z) |

| Glucuronide Conjugate | + 176 | 549.1 |

| Sulfate Conjugate | + 80 | 453.1 |

| Methylated Metabolite | + 14 | 387.1 |

| Hydroxylated Metabolite | + 16 | 389.1 |

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway for this compound.

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: Putative metabolic pathways of this compound.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites. The detailed protocols for sample preparation and in vitro metabolism, along with the suggested starting parameters for LC-MS/MS, offer a solid foundation for researchers. While the quantitative data and metabolic pathways are based on well-studied, structurally related flavonoids, they provide a realistic expectation for the performance of a validated assay for this compound. The successful application of these methods will enable a thorough investigation of the pharmacokinetic and metabolic profile of this compound, which is essential for its further development.

References

- 1. PubChemLite - this compound (C19H18O8) [pubchemlite.lcsb.uni.lu]

- 3. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The intracellular metabolism of isoflavones in endothelial cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

Application Notes and Protocols for Flavonoid Treatment in Cell Culture Experiments

Disclaimer: The compound "arteanoflavone" is not readily identifiable in the scientific literature. Therefore, this document provides a general protocol for the in vitro use of a representative flavonoid. Researchers should adapt this protocol based on the specific characteristics of the flavonoid under investigation.

Introduction

Flavonoids are a class of natural compounds with a polyphenolic structure, widely found in plants. They are known for their broad range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These effects are often mediated through the modulation of various cellular signaling pathways. This document provides a comprehensive guide for researchers and scientists on how to design and conduct cell culture experiments to investigate the effects of a novel flavonoid.

Quantitative Data Summary

The following table summarizes hypothetical data from a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cytotoxicity assay, which is crucial for determining the appropriate concentration range for a flavonoid treatment.

| Flavonoid Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 |

| 5 | 95.6 ± 4.8 |